![molecular formula C332H304N50O39 B13394403 2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one CAS No. 9037-68-7](/img/structure/B13394403.png)
2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
The compound “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” is a complex organic molecule with potential applications in various fields such as medicinal chemistry, pharmacology, and materials science. This compound features multiple functional groups, including piperidine, isoindole, and pyridine moieties, which contribute to its unique chemical properties and potential biological activities.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” involves multiple steps, including the formation of key intermediates and the coupling of various functional groups. Common synthetic routes may include:
- Formation of the piperidine ring through cyclization reactions.
- Introduction of the isoindole moiety via condensation reactions.
- Coupling of the pyridine and pyridoindole groups using palladium-catalyzed cross-coupling reactions.
- Final assembly of the compound through etherification and alkyne addition reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. Key considerations include the selection of appropriate solvents, catalysts, and purification techniques such as chromatography and recrystallization.
Analyse Chemischer Reaktionen
Types of Reactions
The compound “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” can undergo various chemical reactions, including:
Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to convert ketones and other oxidized groups to alcohols or other reduced forms.
Substitution: Nucleophilic or electrophilic substitution reactions can be employed to replace specific functional groups with others.
Common Reagents and Conditions
Common reagents used in these reactions include:
Oxidizing agents: Potassium permanganate, chromium trioxide.
Reducing agents: Sodium borohydride, lithium aluminum hydride.
Substitution reagents: Halides, nucleophiles such as amines and thiols.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or aldehydes, while reduction may produce alcohols or amines.
Wissenschaftliche Forschungsanwendungen
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new reaction pathways and the development of novel synthetic methodologies.
Biology
In biological research, the compound may be investigated for its potential as a therapeutic agent. Its multiple functional groups and structural complexity make it a candidate for drug discovery and development, particularly in targeting specific biological pathways.
Medicine
In medicine, the compound may be explored for its pharmacological properties, including its potential as an anticancer, antiviral, or anti-inflammatory agent. Studies may focus on its mechanism of action, efficacy, and safety in preclinical and clinical trials.
Industry
In industry, the compound may find applications in the development of new materials, such as polymers and coatings, due to its unique chemical properties. It may also be used in the production of specialty chemicals and intermediates for various industrial processes.
Wirkmechanismus
The mechanism of action of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” involves its interaction with specific molecular targets and pathways. These may include:
Enzyme inhibition: The compound may inhibit key enzymes involved in disease pathways, leading to therapeutic effects.
Receptor binding: The compound may bind to specific receptors on cell surfaces, modulating cellular signaling and function.
DNA/RNA interaction: The compound may interact with genetic material, affecting gene expression and protein synthesis.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Similar compounds include other isoindole and piperidine derivatives with comparable structures and functional groups. Examples may include:
- **2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one
- **2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione
Uniqueness
The uniqueness of “2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one” lies in its specific combination of functional groups and structural features, which confer distinct chemical and biological properties
Eigenschaften
CAS-Nummer |
9037-68-7 |
|---|---|
Molekularformel |
C332H304N50O39 |
Molekulargewicht |
5618 g/mol |
IUPAC-Name |
2-(6-methylidene-2-oxopiperidin-3-yl)-5-[2-[3-[5-[3-[3-methyl-5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypyridin-2-yl]prop-2-ynoxy]ethoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[3-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]phenyl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyridin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[2-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-4-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]isoindole-1,3-dione;2-(6-methylidene-2-oxopiperidin-3-yl)-5-[3-[4-[4-[3-[5-(5-methylpyrido[4,3-b]indol-7-yl)pyridin-2-yl]oxycyclobutyl]oxypiperidin-1-yl]pyrimidin-2-yl]prop-2-ynoxy]-3H-isoindol-1-one |
InChI |
InChI=1S/C49H46N6O5.C48H43N7O6.C48H45N7O5.2C47H42N8O6.C47H44N8O5.C46H42N6O6/c1-31-8-14-45(48(56)52-31)55-30-35-24-38(11-13-41(35)49(55)57)58-22-4-6-32-5-3-7-36(23-32)54-20-17-37(18-21-54)59-39-26-40(27-39)60-47-15-10-34(28-51-47)33-9-12-42-43-29-50-19-16-44(43)53(2)46(42)25-33;1-29-5-11-43(46(56)52-29)55-47(57)39-10-8-35(26-40(39)48(55)58)59-21-3-4-32-23-33(13-18-50-32)54-19-15-34(16-20-54)60-36-24-37(25-36)61-45-12-7-31(27-51-45)30-6-9-38-41-28-49-17-14-42(41)53(2)44(38)22-30;1-30-5-11-44(47(56)52-30)55-29-33-22-37(8-10-40(33)48(55)57)58-21-3-4-34-24-35(13-18-50-34)54-19-15-36(16-20-54)59-38-25-39(26-38)60-46-12-7-32(27-51-46)31-6-9-41-42-28-49-17-14-43(42)53(2)45(41)23-31;1-28-5-11-41(44(56)51-28)55-45(57)37-10-8-33(25-38(37)46(55)58)59-21-3-4-31-13-18-49-47(52-31)54-19-15-32(16-20-54)60-34-23-35(24-34)61-43-12-7-30(26-50-43)29-6-9-36-39-27-48-17-14-40(39)53(2)42(36)22-29;1-28-5-11-40(45(56)51-28)55-46(57)36-10-8-32(25-37(36)47(55)58)59-21-3-4-42-49-18-14-43(52-42)54-19-15-31(16-20-54)60-33-23-34(24-33)61-44-12-7-30(26-50-44)29-6-9-35-38-27-48-17-13-39(38)53(2)41(35)22-29;1-29-5-11-41(46(56)51-29)55-28-32-22-34(8-10-37(32)47(55)57)58-21-3-4-43-49-18-14-44(52-43)54-19-15-33(16-20-54)59-35-24-36(25-35)60-45-12-7-31(26-50-45)30-6-9-38-39-27-48-17-13-40(39)53(2)42(38)23-30;1-28-19-31(30-7-11-39-40-26-47-15-14-41(40)51(3)43(39)21-30)24-49-45(28)58-37-22-36(23-37)57-35-9-8-33(48-25-35)5-4-16-55-17-18-56-34-10-12-38-32(20-34)27-52(46(38)54)42-13-6-29(2)50-44(42)53/h3,5,7,9-13,15-16,19,23-25,28-29,37,39-40,45H,1,8,14,17-18,20-22,26-27,30H2,2H3,(H,52,56);6-10,12-14,17-18,22-23,26-28,34,36-37,43H,1,5,11,15-16,19-21,24-25H2,2H3,(H,52,56);6-10,12-14,17-18,22-24,27-28,36,38-39,44H,1,5,11,15-16,19-21,25-26,29H2,2H3,(H,52,56);6-10,12-14,17-18,22,25-27,32,34-35,41H,1,5,11,15-16,19-21,23-24H2,2H3,(H,51,56);6-10,12-14,17-18,22,25-27,31,33-34,40H,1,5,11,15-16,19-21,23-24H2,2H3,(H,51,56);6-10,12-14,17-18,22-23,26-27,33,35-36,41H,1,5,11,15-16,19-21,24-25,28H2,2H3,(H,51,56);7-12,14-15,19-21,24-26,36-37,42H,2,6,13,16-18,22-23,27H2,1,3H3,(H,50,53) |
InChI-Schlüssel |
MZNZCUYSJCSJCF-UHFFFAOYSA-N |
Kanonische SMILES |
CC1=CC(=CN=C1OC2CC(C2)OC3=CN=C(C=C3)C#CCOCCOC4=CC5=C(C=C4)C(=O)N(C5)C6CCC(=C)NC6=O)C7=CC8=C(C=C7)C9=C(N8C)C=CN=C9.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC(=NC=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=CC=CC(=C7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9)C1CCC(=C)NC1=O.CN1C2=C(C=NC=C2)C3=C1C=C(C=C3)C4=CN=C(C=C4)OC5CC(C5)OC6CCN(CC6)C7=NC=CC(=N7)C#CCOC8=CC9=C(C=C8)C(=O)N(C9=O)C1CCC(=C)NC1=O |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![1-[6-Bromo-2-(4-bromophenyl)imidazo[1,2-a]pyridin-3-ylmethyl]piperidine-4-carboxylic acid](/img/structure/B13394336.png)
![2-[(2-Amino-3-hydroxybutanoyl)amino]-3-hydroxypropanoic acid](/img/structure/B13394340.png)
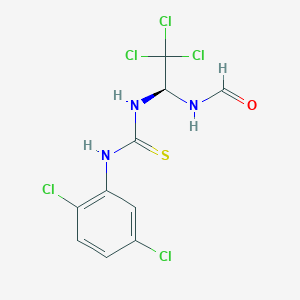
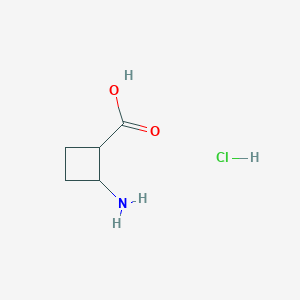
![1-O-[2-(benzenesulfonamido)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(benzylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylmethylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(cyclohexylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2,2-dimethylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate;1-O-[2-(2-methylpropylsulfonylamino)propyl] 4-O-propan-2-yl but-2-enedioate](/img/structure/B13394366.png)
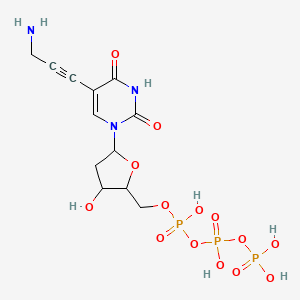
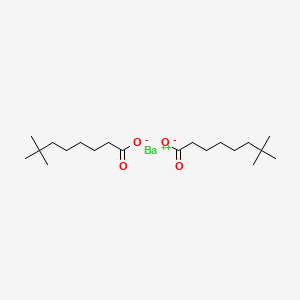
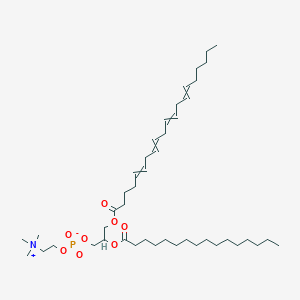
![5-[2-[7a-methyl-1-[1-[5,5,5-trifluoro-4-hydroxy-4-(trifluoromethyl)pent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-ylidene]ethylidene]cyclohexane-1,3-diol;7a-methyl-1-[1-[5,5,5-trifluoro-4-(trifluoromethyl)-4-trimethylsilyloxypent-2-enyl]cyclopropyl]-3a,5,6,7-tetrahydro-3H-inden-4-one;tert-butyl-[3-[tert-butyl(dimethyl)silyl]oxy-5-(2-diphenylphosphorylethylidene)-4-methylidenecyclohexyl]oxy-dimethylsilane;oxolane](/img/structure/B13394390.png)
![Tert-butyl 4-[[2-[[2-(dimethylamino)-3-methylbutanoyl]amino]-3-methylbutanoyl]-methylamino]-3-methoxy-5-methylheptanoate](/img/structure/B13394394.png)
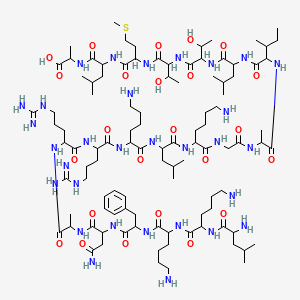
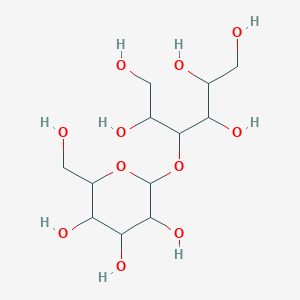
![13-ethyl-17-ethynyl-11-methylene-1,2,3,6,7,8,9,10,12,14,15,16-dodecahydrocyclopenta[a]phenanthren-17-ol;Desogestrel](/img/structure/B13394401.png)
